5-Aminolävulinsäurehydrochlorid

Übersicht

Beschreibung

5-(2-Aminopropyl)-2,3-dihydro-1H-inden (Hydrochlorid), allgemein als 5-APDI (Hydrochlorid) bezeichnet, ist eine synthetische Verbindung, die zur Amphetaminfamilie gehört. Sie ist bekannt für ihre entaktogenen und psychedelischen Eigenschaften, was sie zu einem interessanten Thema sowohl in der wissenschaftlichen Forschung als auch in forensischen Studien macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-APDI (Hydrochlorid) umfasst typischerweise die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit Indanon, das einen reduktiven Aminierungsprozess durchläuft.

Reduktive Aminierung: Indanon wird in Gegenwart eines Reduktionsmittels wie Natriumcyanoborhydrid mit einem geeigneten Amin (z. B. 2-Aminopropan) umgesetzt. Dieser Schritt bildet die Indanstruktur mit einer angehängten Aminopropylgruppe.

Bildung des Hydrochlorids: Die freie Base von 5-APDI wird dann durch Behandlung mit Salzsäure in ihr Hydrochloridsalz umgewandelt.

Industrielle Produktionsmethoden

Die industrielle Produktion von 5-APDI (Hydrochlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Batch- oder kontinuierliche Strömungsreaktoren: Um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.

Reinigungsschritte: einschließlich Umkristallisation und Chromatographie, um die für Forschungsanwendungen erforderlichen hohen Reinheitsgrade zu erreichen.

Wissenschaftliche Forschungsanwendungen

5-APDI (hydrochloride) has diverse applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and chromatography.

Biology: Studied for its effects on neurotransmitter systems, particularly serotonin, dopamine, and norepinephrine uptake.

Medicine: Investigated for potential therapeutic uses in treating neurological disorders.

Industry: Utilized in the development of new psychoactive substances and forensic toxicology

Safety and Hazards

Zukünftige Richtungen

The future directions for research on 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride and related compounds could involve further optimization of their synthesis methods , exploration of their potential therapeutic applications , and a better understanding of their pharmacodynamics and toxicity .

Wirkmechanismus

Target of Action

5-Apdi hydrochloride, also known as 5-APDI (hydrochloride) or 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride, primarily targets the reuptake of serotonin, dopamine, and norepinephrine . These neurotransmitters play crucial roles in mood regulation, reward, and the sympathetic nervous system.

Mode of Action

5-APDI acts as a potent and weakly selective serotonin releasing agent (SSRA). It inhibits the reuptake of serotonin, dopamine, and norepinephrine, with IC50 values of 82 nM, 1,848 nM, and 849 nM, respectively . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects.

Biochemical Pathways

Its action as an ssra suggests that it impacts the serotonin, dopamine, and norepinephrine pathways . These pathways are involved in mood regulation, reward, and the sympathetic nervous system.

Result of Action

By inhibiting the reuptake of serotonin, dopamine, and norepinephrine, 5-APDI increases the concentration of these neurotransmitters in the synaptic cleft . This can enhance their effects, potentially leading to mood elevation, increased reward response, and changes in the sympathetic nervous system.

Biochemische Analyse

Biochemical Properties

5-Apdi hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It inhibits the uptake of serotonin, dopamine, and norepinephrine by crude synaptosomes, with IC50 values of 82 nM, 1,847 nM, and 849 nM, respectively . This inhibition suggests that 5-Apdi hydrochloride interacts with the transporters responsible for the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft. The compound’s interaction with these transporters is likely competitive, as it binds to the same sites as the neurotransmitters.

Cellular Effects

5-Apdi hydrochloride has been shown to exert significant effects on various types of cells and cellular processes. It acts as a potent and weakly selective serotonin releasing agent (SSRA), which means it can increase the release of serotonin from neurons . This increase in serotonin release can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound’s effects on serotonin release can lead to changes in mood, cognition, and behavior, as serotonin is a key neurotransmitter involved in these processes.

Molecular Mechanism

The molecular mechanism of action of 5-Apdi hydrochloride involves its interaction with neurotransmitter transporters. By inhibiting the reuptake of serotonin, dopamine, and norepinephrine, the compound increases the levels of these neurotransmitters in the synaptic cleft . This inhibition is likely due to the compound’s binding to the transporters, preventing the neurotransmitters from being reabsorbed into the presynaptic neuron. Additionally, 5-Apdi hydrochloride may also influence enzyme activity, either by inhibiting or activating specific enzymes involved in neurotransmitter metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Apdi hydrochloride can change over time. The compound is relatively stable, with a shelf life of up to five years when stored at -20°C . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to 5-Apdi hydrochloride may lead to changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity. These changes can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal effects when studying this compound.

Dosage Effects in Animal Models

The effects of 5-Apdi hydrochloride can vary with different dosages in animal models. At low doses, the compound may enhance neurotransmitter release and improve cognitive function. At high doses, it can produce toxic or adverse effects, including disruption of normal neurotransmitter balance and potential neurotoxicity . These threshold effects highlight the importance of careful dosage control in experimental studies to avoid adverse outcomes.

Metabolic Pathways

5-Apdi hydrochloride is involved in several metabolic pathways, particularly those related to neurotransmitter metabolism. It interacts with enzymes responsible for the synthesis and degradation of serotonin, dopamine, and norepinephrine . By inhibiting the reuptake of these neurotransmitters, the compound can alter metabolic flux and metabolite levels, leading to changes in neurotransmitter availability and function.

Transport and Distribution

Within cells and tissues, 5-Apdi hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to areas where neurotransmitter release and reuptake occur, such as synaptic terminals . The compound’s distribution within the brain and other tissues is crucial for its effects on neurotransmitter systems and overall cellular function.

Subcellular Localization

The subcellular localization of 5-Apdi hydrochloride is primarily within the synaptic terminals, where it can interact with neurotransmitter transporters and influence neurotransmitter release and reuptake . The compound may also be found in other cellular compartments, depending on its interactions with specific targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s activity and function at the cellular level.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-APDI (hydrochloride) typically involves the following steps:

Starting Material: The synthesis begins with indanone, which undergoes a reductive amination process.

Reductive Amination: Indanone is reacted with an appropriate amine (such as 2-aminopropane) in the presence of a reducing agent like sodium cyanoborohydride. This step forms the indane structure with an aminopropyl group attached.

Hydrochloride Formation: The free base of 5-APDI is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 5-APDI (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Purification Steps: Including recrystallization and chromatography to achieve high purity levels required for research applications.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-APDI (Hydrochlorid) unterliegt verschiedenen Arten chemischer Reaktionen:

Oxidation: Es kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können den Indanring oder die Aminopropylseitenkette weiter modifizieren.

Substitution: Elektrophile Substitutionsreaktionen können am aromatischen Ring auftreten und verschiedene funktionelle Gruppen einführen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat oder Chromtrioxid für Oxidationsreaktionen.

Reduktionsmittel: Natriumborhydrid oder Lithiumaluminiumhydrid für Reduktionsreaktionen.

Katalysatoren: Palladium auf Kohlenstoff (Pd/C) für Hydrierungsreaktionen.

Hauptprodukte

Oxidation: Produziert Ketone oder Carbonsäuren.

Reduktion: Führt zur Bildung von sekundären oder tertiären Aminen.

Substitution: Führt zu funktionalisierten Derivaten von 5-APDI.

Wissenschaftliche Forschungsanwendungen

5-APDI (Hydrochlorid) hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzstandard in der analytischen Chemie für Massenspektrometrie und Chromatographie verwendet.

Biologie: Wird auf seine Auswirkungen auf Neurotransmittersysteme untersucht, insbesondere die Aufnahme von Serotonin, Dopamin und Noradrenalin.

Medizin: Wird auf potenzielle therapeutische Anwendungen bei der Behandlung neurologischer Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung neuer psychoaktiver Substanzen und der forensischen Toxikologie eingesetzt

Wirkmechanismus

Der Wirkmechanismus von 5-APDI (Hydrochlorid) beinhaltet die Hemmung der Neurotransmitteraufnahme. Es zielt hauptsächlich auf:

Serotonintransporter (SERT): Hemmt die Serotoninwiederaufnahme und erhöht den Serotoninspiegel im synaptischen Spalt.

Dopamintransporter (DAT): Reduziert die Dopaminwiederaufnahme und verstärkt die dopaminerge Signalübertragung.

Noradrenalintransporter (NET): Hemmt die Noradrenalinwiederaufnahme, was zu erhöhten Noradrenalinspiegeln führt.

Vergleich Mit ähnlichen Verbindungen

5-APDI (Hydrochlorid) kann mit anderen ähnlichen Verbindungen wie folgenden verglichen werden:

3,4-Methylendioxyamphetamin (MDA): Beide sind Entaktogene, aber 5-APDI hat eine andere chemische Struktur und möglicherweise andere pharmakologische Wirkungen.

2-Aminopropylbenzofuran (5-APB): Ähnlich in seinen entaktogenen Eigenschaften, unterscheidet sich aber in der Kernstruktur (Benzofuran vs. Indan).

2-Aminopropylbenzodioxol (6-APB): Ein weiteres Entaktogen mit einem Benzodioxolkern, das sich von der Indanstruktur von 5-APDI unterscheidet.

Fazit

5-APDI (Hydrochlorid) ist eine vielseitige Verbindung mit bedeutenden Anwendungen in der wissenschaftlichen Forschung. Seine einzigartige chemische Struktur und seine pharmakologischen Eigenschaften machen es zu einem wertvollen Werkzeug für die Erforschung von Neurotransmittersystemen und die Entwicklung neuer psychoaktiver Substanzen

Eigenschaften

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-9(13)7-10-5-6-11-3-2-4-12(11)8-10;/h5-6,8-9H,2-4,7,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDGFBRMZHXMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(CCC2)C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152623-95-5 | |

| Record name | 1H-Indene-5-ethanamine, 2,3-dihydro-α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152623-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152623955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-APDI HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZK048AEUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

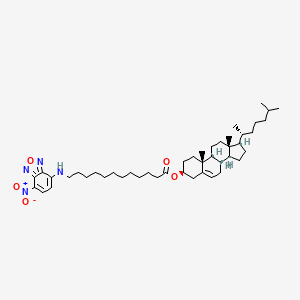

![4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid](/img/structure/B592788.png)

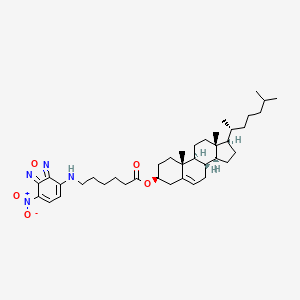

![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)